Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside
Description
Historical Context and Development
The development of methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside emerged from decades of advancement in carbohydrate protection strategies and glycosylation methodology. Early work in the field of mannopyranoside chemistry can be traced to fundamental studies on methyl glycosides, where researchers established the foundational principles for anomeric selectivity and protecting group strategies. The systematic investigation of alpha and beta methyl mannosides provided crucial insights into the stereochemical factors influencing glycosidic bond formation and hydrolysis rates, with researchers demonstrating that the configuration of carbon atoms throughout the pyranose ring significantly affects reaction kinetics.
The introduction of acetyl protecting groups revolutionized mannopyranoside synthesis by providing selective protection of hydroxyl functionalities while maintaining compatibility with various reaction conditions. Historical studies established that acetylated mannopyranosides could be prepared through controlled acetylation procedures, with researchers developing reliable methodologies for regioselective protection. The synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose as a precursor demonstrated the practical utility of acetylated mannose derivatives in large-scale preparations, with researchers achieving overall yields of 12% to 16% from D-mannose starting material.
The evolution of synthetic methodologies led to the development of sophisticated approaches for preparing tetra-acetylated mannopyranosides. Researchers established that per-O-acetylation could be achieved using acetic anhydride in the presence of iodine, followed by formation of acetobromomannose intermediates and subsequent orthoacetate formation. These historical developments provided the foundation for modern synthetic approaches to methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside, establishing both the chemical principles and practical methodologies that continue to guide contemporary research.
Significance in Carbohydrate Chemistry
Methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside occupies a central position in carbohydrate chemistry due to its unique structural features and versatile reactivity profile. The compound serves as an essential glycosyl donor in glycosylation reactions, where the methyl group at the anomeric carbon provides stability while the acetyl protecting groups offer orthogonal protection strategies for complex oligosaccharide synthesis. The β-configuration at the anomeric center is particularly significant, as it represents the thermodynamically stable form of the glycosidic linkage and provides predictable stereochemical outcomes in subsequent transformations.
The acetylation pattern of this compound provides multiple advantages in synthetic carbohydrate chemistry. Each acetyl group serves as a temporary protecting group that can be selectively removed under mild basic conditions, allowing for controlled deprotection and functionalization strategies. Researchers have demonstrated that the 2,3,4,6-tetra-O-acetyl protection pattern is particularly effective for maintaining ring stability while permitting access to specific hydroxyl positions through controlled deacetylation procedures. This protection strategy has proven indispensable in the synthesis of complex oligosaccharides and glycoconjugates.
The significance of this compound extends to its role in understanding fundamental carbohydrate structure-activity relationships. Studies on acetylated mannopyranosides have provided crucial insights into the conformational preferences of mannose residues and their influence on biological recognition events. The systematic study of how acetylation affects mannose recognition by lectins has revealed important principles governing carbohydrate-protein interactions, with implications for understanding immune system function and pathogen recognition mechanisms.
Acetylated Mannopyranosides in Research
Contemporary research applications of methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside span multiple disciplines within chemical and biological sciences. The compound serves as a fundamental building block in the synthesis of complex carbohydrate structures, particularly in the preparation of oligosaccharides that mimic naturally occurring glycans. Researchers have utilized this compound in the synthesis of tetrasaccharides containing 3-O-methyl-D-mannose units, demonstrating its utility in preparing model compounds for studying xylose-containing carbohydrate chains from N-glycoproteins.
In glycobiology research, acetylated mannopyranosides have proven essential for investigating lectin-carbohydrate interactions. Recent studies have demonstrated the use of mannopyranose derivatives in synthesizing multivalent α-1,2-mannobiose ligands for targeting C-type lectins involved in innate immunity. These investigations have revealed that the presentation of mannose residues in multivalent contexts significantly enhances binding affinity to lectins such as dendritic cell-specific intercellular adhesion molecule-3-grabbing non-integrin and langerin, providing new insights into immune recognition mechanisms.
The application of acetylated mannopyranosides extends to pharmaceutical research, where these compounds serve as intermediates in the synthesis of bioactive glycoconjugates. Studies have shown that sterol 14α-demethylase inhibitors can be prepared using mannopyranoside esters as key intermediates, with researchers developing novel synthetic routes that exploit the reactivity of acetylated mannose derivatives. The regioselective modification of acetylated mannopyranosides has enabled the preparation of compounds with enhanced biological activity, demonstrating the practical utility of these synthetic intermediates.
Advanced synthetic methodologies have further expanded the research applications of acetylated mannopyranosides. The development of trichloroacetimidate-mediated glycosylation procedures has enabled researchers to achieve high stereoselectivity in mannose coupling reactions, with acetylated donors providing excellent yields and anomeric selectivity. These methodological advances have facilitated the synthesis of increasingly complex carbohydrate structures, enabling detailed studies of structure-function relationships in biological systems.
Structure
3D Structure
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWUMFGDPBMNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964093 | |
| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5019-24-9, 4860-85-9, 604-70-6, 5019-25-0 | |
| Record name | NSC51250 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC48281 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC20732 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC1963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursors
The synthesis typically begins with methyl β-D-mannopyranoside, which is subjected to peracetylation to protect all hydroxyl groups except the anomeric methoxy group. Alternative routes utilize D-mannose derivatives, such as 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, as intermediates.
Table 1: Common Starting Materials and Their Roles
Classical Peracetylation
The most widely reported method involves treating methyl β-D-mannopyranoside with acetic anhydride in the presence of a base (e.g., pyridine or 4-dimethylaminopyridine [DMAP]). Reaction conditions are typically ambient temperature (20–25°C) with a 4–6 hour reaction time, yielding the tetraacetylated product in >85% purity.
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Dissolve methyl β-D-mannopyranoside (1.0 g, 5.1 mmol) in anhydrous pyridine (10 mL).
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Add acetic anhydride (5.0 mL, 53 mmol) dropwise under nitrogen.
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Stir at 25°C for 6 hours.
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Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography.
Microwave-Assisted Acetylation
Recent advancements employ microwave irradiation to reduce reaction times. For example, a mixture of methyl β-D-mannopyranoside, acetic anhydride, and DMAP under microwave conditions (100°C, 15 minutes) achieves complete acetylation with minimal side products.
Optimization of Reaction Conditions
Catalytic Systems
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Pyridine/Acetic Anhydride : Traditional system with high reproducibility but requires extended reaction times.
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DMAP/Acetic Anhydride : Accelerates acetylation via nucleophilic catalysis, reducing time to 2–3 hours.
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Ionic Liquid Media : Emerging methods use [BMIM][BF₄] as a solvent, enhancing reaction efficiency and simplifying purification.
Solvent and Temperature Effects
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Solvents : Pyridine (dual role as base and solvent) or dichloromethane with DMAP are optimal. Polar aprotic solvents (e.g., DMF) may induce β-elimination side reactions.
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Temperature : Elevated temperatures (>50°C) risk anomerization or decomposition, while lower temperatures (<10°C) slow reaction kinetics.
Table 2: Comparative Analysis of Acetylation Conditions
| Condition | Yield (%) | Purity (%) | Time (h) | Reference |
|---|---|---|---|---|
| Pyridine, 25°C | 82 | 88 | 6 | |
| DMAP, DCM, 25°C | 91 | 95 | 3 | |
| Microwave, DMAP, 100°C | 89 | 97 | 0.25 |
Purification and Characterization
Isolation Techniques
Crude products are typically purified via:
Spectroscopic Characterization
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NMR Spectroscopy : Key signals include acetyl methyl groups ( 2.0–2.1 ppm, singlet) and anomeric proton ( 5.1 ppm, doublet, ).
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Optical Rotation : (chloroform), confirming β-configuration.
Challenges and Side Reactions
Anomeric Control
Despite optimized conditions, minor amounts of α-anomer (≤5%) may form due to partial anomerization during acetylation. Chromatographic separation or selective crystallization mitigates this issue.
Hydrolytic Instability
The acetyl groups at C2 and C3 are susceptible to hydrolysis under acidic or basic conditions. Storage at −20°C in anhydrous solvents is recommended.
Applications in Glycosylation Reactions
The compound serves as a glycosyl donor in β-mannosylation reactions. For example, activation with triflic anhydride (Tf₂O) and 2,4,6-tri-tert-butylpyrimidine (TTBP) facilitates stereoselective glycosidic bond formation .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent sugar, methyl mannopyranoside.
Oxidation: It can be oxidized to form corresponding acids.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Hydrolysis: Methyl mannopyranoside.
Oxidation: Mannonic acid derivatives.
Substitution: Various substituted mannopyranosides.
Scientific Research Applications
Chemistry
Methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside serves as a crucial intermediate in the synthesis of complex carbohydrates and glycosides. Its unique structure allows for various chemical reactions including hydrolysis, oxidation, and substitution reactions. These properties make it valuable for developing new glycosidic compounds that can be used in further chemical synthesis .
Biology
In biological research, this compound is utilized to study carbohydrate metabolism and enzyme interactions. Its ability to mimic natural sugars makes it an important tool for investigating glycosylation processes and enzyme specificity. The acetyl groups enhance its solubility and stability in biological systems.
Medicine
Methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside has shown potential as a precursor in the synthesis of antiviral and anti-inflammatory drugs. Studies indicate that it exhibits antiviral activity by inhibiting viral replication through interference with glycoprotein interactions necessary for viral entry into host cells . Furthermore, it has demonstrated antibacterial properties against various strains of bacteria including Escherichia coli and Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent.
Antiviral Activity Study
In vitro studies have demonstrated that methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside effectively inhibits viral replication in cell cultures infected with specific viruses. The mechanism was linked to its ability to disrupt glycoprotein interactions essential for viral entry into host cells.
Antibacterial Efficacy
A study assessing the compound's antibacterial properties revealed significant inhibition of growth in E. coli and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of cell wall synthesis .
Mechanism of Action
The compound exerts its effects by mimicking the structure of natural sugars found on cell surfaces. This allows it to interact with specific proteins and enzymes involved in glycosylation and carbohydrate metabolism. The molecular targets include glycosyltransferases and glycosidases, which play crucial roles in the modification and breakdown of carbohydrates .
Comparison with Similar Compounds
Comparison with Structural Analogs
Mono- and Disaccharide Derivatives
(a) Allyl 2,3,4-Tri-O-acetyl-α-D-mannopyranoside
- Structure : Lacks the 6-O-acetyl group compared to the parent compound.
- Synthesis: Enzymatic hydrolysis of Allyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside (80% yield) using CRL-OC-AG lipase .
- Applications: Used as a precursor for disaccharide synthesis via glycosyl trichloroacetimidate donors .
(b) Cyanomethyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside
- Key difference: Replaces the methyl aglycone with a cyanomethyl thio group.
- Reactivity : Enhanced nucleophilicity of the thiol group facilitates glycosylation under mild conditions (e.g., BF₃·OEt₂ catalysis) .
- Yield : 45% in disaccharide synthesis via trichloroacetimidate coupling .
(c) Methyl 2,3,4-Tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside
Aryl and Heteroaryl Derivatives
(a) 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside
- Modification : Aromatic aglycone (4-methoxyphenyl) replaces methyl.
- Applications: Used in enzymatic assays to study glycosidase activity due to its UV-active phenolic group .
- Molecular weight : 454.42 g/mol .
(b) 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside
Thioglycosides
(a) 4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-mannopyranoside
- Structure: Thio linkage at the anomeric position instead of oxygen.
- Reactivity : Stable under acidic conditions, enabling sequential glycosylation strategies.
- Synthesis : Achieved via BF₃·OEt₂-mediated coupling (85% yield) .
(b) Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside
Disaccharide Analogs
(a) 2',3',4',6'-Tetra-O-acetyl-α-D-mannopyranosyl-(1→6)-1,2,3,4-tetra-O-acetyl-α-D-mannopyranose
- Structure: Disaccharide with acetylated mannose units.
- Synthesis : Trichloroacetimidate glycosylation (87% yield) under BF₃·OEt₂ catalysis .
- Utility : Model compound for studying mannan biosynthesis .
(b) Cyanomethyl(2',3',4',6'-Tetra-O-acetyl-α-D-mannopyranosyl)-(1→6)-2,3,4-tri-O-acetyl-1-thio-α-D-mannopyranoside
Comparative Data Table
Key Research Findings
Reactivity Trends: Acetylated mannopyranosides with thio or cyanomethyl aglycones exhibit higher glycosylation efficiency compared to oxygen-linked analogs due to improved leaving-group ability .
Biomedical Relevance: Long-chain acyl derivatives (e.g., octanoyl, nonanoyl) show enhanced antimicrobial activity, likely due to increased cellular uptake .
Stereochemical Influence: β-Anomers are more stable than α-anomers under acidic conditions, as demonstrated by X-ray crystallography .
Biological Activity
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside (MTM) is a glycoside derivative of mannose that has garnered attention for its biological activities. This article delves into its structural properties, synthesis, and various biological activities, supported by case studies and research findings.
Structural Properties
MTM has the molecular formula and a molecular weight of approximately 362.33 g/mol. The compound features four acetyl groups attached to the mannopyranoside structure, enhancing its solubility and reactivity in biological systems. The structural configuration plays a crucial role in its interaction with biological macromolecules.
Synthesis
The synthesis of MTM typically involves the acetylation of methyl β-D-mannopyranoside using acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields MTM with high purity and efficiency. Detailed methodologies can be found in various studies focusing on glycosylation reactions and their optimization .
Biological Activities
MTM exhibits a range of biological activities, which can be categorized into several key areas:
1. Antimicrobial Activity
MTM has been shown to possess antimicrobial properties against various pathogens. In one study, it was tested against strains of bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones in agar diffusion assays. The mechanism is believed to involve disruption of bacterial cell membranes due to the interaction of the acetyl groups with lipid bilayers .
2. Immunomodulatory Effects
Research indicates that MTM can modulate immune responses. It enhances the activity of macrophages and promotes the production of pro-inflammatory cytokines such as TNF-α and IL-6. This immunomodulatory effect is particularly relevant in studying autoimmune diseases and infections .
3. Antiviral Properties
MTM has also been investigated for its antiviral potential. Studies have shown that it inhibits viral replication in cell cultures infected with viruses like influenza and HIV. The proposed mechanism includes interference with viral entry into host cells by blocking specific glycoprotein interactions .
4. Lectin Binding
Lectins are proteins that bind carbohydrates specifically; MTM's structure allows it to interact with various lectins, including Concanavalin A (ConA), which recognizes mannose residues. This binding is crucial for understanding cell-cell recognition processes and could have implications in cancer research .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of MTM against multidrug-resistant E. coli. The results indicated that MTM exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant strains .
Case Study 2: Immunomodulation
In a controlled experiment involving murine models, MTM was administered to assess its effects on inflammatory responses. The results indicated a significant increase in macrophage activation markers and cytokine levels compared to control groups, suggesting its role as an immunostimulant .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside, and how do protecting groups influence reaction efficiency?
- Answer : The synthesis typically involves glycosylation of protected mannose derivatives. For example, benzyl or benzoyl groups are used to protect hydroxyl groups during coupling reactions. Key steps include activating the anomeric position with thioglycosides (e.g., ethyl 1-thio-α-D-mannopyranoside) and using promoters like N-iodosuccinimide (NIS) and silver triflate (AgOTf) under anhydrous conditions . Acetyl groups are introduced post-glycosylation via standard acetylation protocols. Protecting groups like benzyl enhance solubility in organic solvents, while acetyl groups simplify deprotection in downstream steps .
Q. Which spectroscopic methods are critical for characterizing Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside, and what spectral markers indicate successful acetylation?
- Answer : Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are essential. In H NMR, acetyl groups appear as singlets at ~2.0–2.1 ppm, while the anomeric proton resonates at 4.8–5.5 ppm. C NMR shows carbonyl carbons of acetyl groups at 169–171 ppm. ESI-MS confirms molecular weight; for example, a sodium adduct [M+Na] for a tetra-acetylated derivative would match calculated values (e.g., m/z 541.1739 observed vs. 541.1731 calculated) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when confirming the stereochemistry of mannopyranoside derivatives?
- Answer : Discrepancies in coupling constants () or unexpected NOE correlations may arise due to conformational flexibility or impurities. Use 2D NMR (COSY, HSQC, HMBC) to assign signals unambiguously. For example, axial-equatorial coupling ( Hz for α-mannoside vs. Hz for β) helps distinguish anomers. Cross-validation with X-ray crystallography (e.g., SHELXL refinement) provides definitive stereochemical assignments .
Q. What crystallographic strategies are effective in determining the absolute configuration of Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside, and how do software tools like SHELX assist?
- Answer : Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) is used. SHELX programs refine structures by minimizing residuals (R-factors < 0.05). For example, in orthorhombic space group , parameters like Flack x (enantiomorph-polarity) confirm absolute configuration. Software like OLEX2 integrates SHELXL for automated refinement, reducing human error in model building .
Q. What methodologies optimize glycosylation reactions to minimize side products like orthoester formation?
- Answer : Key factors include:
- Temperature : Low temperatures (−30°C) suppress side reactions .
- Activators : Use AgOTf with NIS for efficient thioglycoside activation.
- Solvent : Dichloromethane (DCM) or toluene enhances stereoselectivity.
- Purification : Silica gel chromatography (e.g., EtOAc/hexane gradients) removes impurities. Yield improvements (e.g., 45% → 70%) are achieved by optimizing stoichiometry and reaction time .
Q. How can mass spectrometry track isotopic labeling (e.g., C) in oligosaccharide synthesis involving Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside?
- Answer : ESI-MS detects isotopic shifts. For example, a C-labeled derivative shows a +1 Da shift in [M+Na] (e.g., m/z 920.4067 observed vs. 920.4061 calculated for C-labeled compound). High-resolution MS (HRMS) with <5 ppm error validates isotopic incorporation. This is critical for metabolic tracing or structural elucidation in glycobiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
